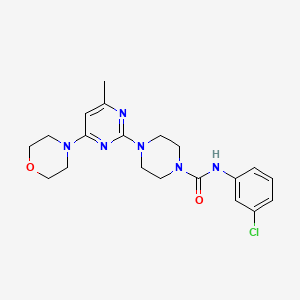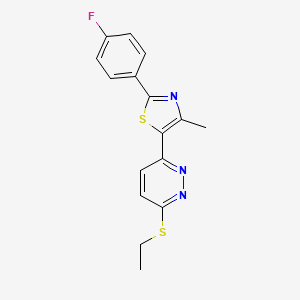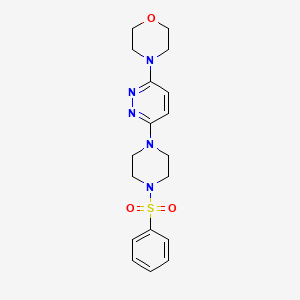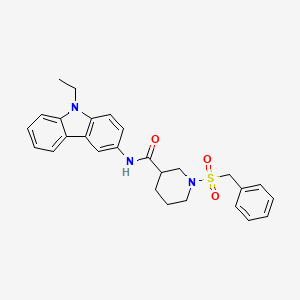![molecular formula C19H20ClFN2O3S B11245863 1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11245863.png)
1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure It contains a piperidine ring substituted with a 4-chlorobenzylsulfonyl group and a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and subsequent attachment of the fluorophenyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Fluorophenyl Group: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide: A structurally related compound with similar functional groups.
1-[(3-chlorobenzyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide: Another related compound with variations in the substituents.
Uniqueness
1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide is unique due to the presence of both the 4-chlorobenzylsulfonyl and 3-fluorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20ClFN2O3S |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-16-8-6-14(7-9-16)13-27(25,26)23-10-2-3-15(12-23)19(24)22-18-5-1-4-17(21)11-18/h1,4-9,11,15H,2-3,10,12-13H2,(H,22,24) |
InChI Key |
GXEFJPXWQPHOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide](/img/structure/B11245780.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245789.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245790.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11245811.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B11245816.png)
![2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11245844.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11245856.png)

![N-(3,4-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245871.png)

![N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11245880.png)
![N-(2,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245882.png)
